2-Methyl-5-phenylpentan-2-ol
Overview
Description
2-Methyl-5-phenylpentan-2-ol, also known as Rosaphen, is a fragrance used in the perfume and cosmetics industry for its scent of fruits and flowers . It has a molecular weight of 178.27 .
Synthesis Analysis
Rosaphen can be synthesized in a two-step process. The first step involves the aldol condensation of cinnamaldehyde and propanal. The most suitable conditions for this step were found to be a molar ratio of the starting materials of 1:1, a 36% aqueous solution of NaOH at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13 . The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .Molecular Structure Analysis
The molecular formula of 2-Methyl-5-phenylpentan-2-ol is C12H18O . The InChI code is 1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 .Chemical Reactions Analysis
The synthesis of Rosaphen involves an aldol condensation followed by a hydrogenation reaction . The aldol condensation of cinnamaldehyde and propanal produces 2-methyl-5-phenylpenta-2,4-dienal, which is then hydrogenated to form Rosaphen .Scientific Research Applications
Cyclialkylation Studies
Giovannini and Pasquier (2002) explored the acid-catalyzed cyclialkylation of 2-Methyl-5-phenylpentan-2-ol derivatives. Their research focused on the mechanisms and products of cyclialkylation, leading to various indene derivatives. This study contributes to understanding the chemical behavior and potential applications of 2-Methyl-5-phenylpentan-2-ol in organic synthesis, particularly in the formation of indene compounds (Giovannini & Pasquier, 2002).
Fragrance Material Review
Scognamiglio et al. (2012) reviewed 2-Methyl-5-phenylpentanol as a fragrance ingredient. They highlighted its classification within the aryl alkyl alcohols group and summarized its toxicology and dermatology profiles. This research is significant for understanding the safe use of 2-Methyl-5-phenylpentan-2-ol in fragrance formulations (Scognamiglio et al., 2012).
Extraction and Separation of Iron(III)
Gawali and Shinde (1974) used 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This study demonstrates the potential application of 2-Methyl-5-phenylpentan-2-ol in analytical chemistry, specifically in the selective extraction and separation of metal ions (Gawali & Shinde, 1974).
Spectroscopic Characterization
Westphal et al. (2012) conducted mass, NMR, and IR spectroscopic characterization of pentedrone, a compound structurally related to 2-Methyl-5-phenylpentan-2-ol. Their research provides insights into the structural and chemical properties of such compounds, which can be useful in forensic and chemical analysis (Westphal et al., 2012).
properties
IUPAC Name |
2-methyl-5-phenylpentan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-12(2,13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVIXHCNKDTNEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323686 | |
Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylpentan-2-ol | |
CAS RN |
2979-70-6 | |
Record name | NSC404661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-2-methyl-5-phenylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60323686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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